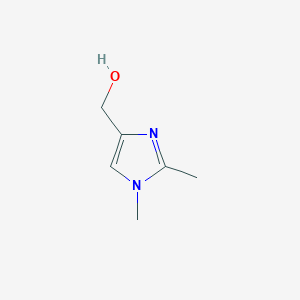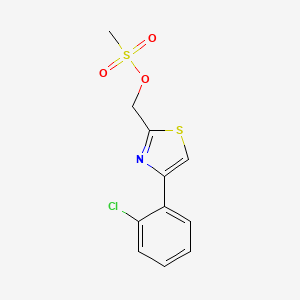
2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
Übersicht
Beschreibung
2-Chloro-6-(pyridin-4-ylmethoxy)pyridine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The compound features a pyridine ring substituted with a chlorine atom and a pyridin-4-ylmethoxy group, which may contribute to its binding affinity to certain biological targets or its physical properties.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step chemical reactions, starting from simpler pyridine compounds. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, was achieved through chlorination and subsequent condensation with piperidine, yielding an overall yield of about 62% . Similarly, other derivatives, such as 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine, were synthesized and characterized by various spectroscopic techniques . These methods could potentially be adapted for the synthesis of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often elucidated using spectroscopic methods such as NMR, FT-IR, and sometimes X-ray crystallography. For example, the structure of a related compound, 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile, was confirmed by X-ray single crystal analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the structure of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine.
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions, which can be used to further modify the compound or to study its reactivity. For instance, the radiosynthesis of 5-(2-(4-pyridinyl)vinyl)-6-chloro-3-(1-[(11)C]methyl-2-(S)-pyrrolidinylmethoxy)pyridine involved an efficient radiochemical synthesis, indicating the potential for labeling pyridine derivatives for imaging studies . The reactivity of the pyridine ring and its substituents can be exploited in the design of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the investigation of 2-Chloro-6-(trifluoromethyl)pyridine revealed its spectroscopic properties and theoretical calculations provided insights into its molecular electrostatic potential, natural bond orbital, and thermodynamic properties . These properties are crucial for understanding the behavior of the compound in different environments and can guide its applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine is a versatile compound used in various syntheses. For instance, it's a key intermediate in the synthesis of the herbicide trifloxysulfuron, showcasing its utility in agricultural chemistry (Zuo Hang-dong, 2010).
- It is also used in the synthesis of lafutidine, a compound with medical relevance, indicating its importance in pharmaceutical research (Shen Li, 2012).
Material Science and Coordination Chemistry
- This compound has applications in material science. For example, it's used in the synthesis of 7-azaindole derivatives, which are important for developing new materials and chemicals (S. Figueroa‐Pérez et al., 2006).
- It plays a role in coordination chemistry, especially in synthesizing metal complexes. This is evident in the creation of iron(II) complexes for studying spin-transitions, crucial for developing advanced materials and sensors (Ruth Pritchard et al., 2009).
Molecular Structure and Interaction Studies
- The compound is instrumental in studying molecular structures and interactions. For example, it's used in synthesizing compounds for structural analysis and understanding hydrogen bonding mechanisms (F. I. Guseinov et al., 2017).
- Its derivatives are also used in crystal structure analysis, adding to our understanding of molecular geometry and intermolecular interactions (Kamini Kapoor et al., 2011).
Wirkmechanismus
Target of Action
It’s known that this compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine likely participates in the reaction as an electrophile . The reaction involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound would be involved in the formation of new carbon–carbon bonds .
Result of Action
In the context of Suzuki–Miyaura cross-coupling reactions, this compound would contribute to the formation of new carbon–carbon bonds .
Action Environment
It’s known that the success of suzuki–miyaura cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
2-chloro-6-(pyridin-4-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-2-1-3-11(14-10)15-8-9-4-6-13-7-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUKOCPJCBPZCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654897 | |
| Record name | 2-Chloro-6-[(pyridin-4-yl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(pyridin-4-ylmethoxy)pyridine | |
CAS RN |
1184914-75-7 | |
| Record name | 2-Chloro-6-[(pyridin-4-yl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol](/img/structure/B3032081.png)

![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B3032085.png)





![4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3032094.png)


![Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]-](/img/structure/B3032098.png)